Biological Activity of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide in vitro
Biological Activity of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide in vitro
The following technical guide details the biological activity, mechanism of action, and experimental characterization of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide , a synthetic small molecule belonging to the class of benzamide-based tubulin polymerization inhibitors .
Executive Summary
N-(3,5-dimethoxyphenyl)-4-methoxybenzamide (CAS: 134029-84-8) is a pharmacologically active small molecule designed as a stable bioisostere of Combretastatin A-4 (CA-4) .[1][2] While CA-4 is a potent vascular disrupting agent, its clinical utility is limited by the chemical instability of its cis-stilbene bridge, which readily isomerizes to the inactive trans form.
This benzamide derivative replaces the ethylene bridge of CA-4 with an amide linkage. This structural modification retains binding affinity for the colchicine site on
Mechanism of Action (MOA)[3]
Target Engagement: The Colchicine Binding Site
The molecule functions as a Microtubule Destabilizing Agent (MDA) . Its mechanism is defined by the following sequence:
-
Binding: The 3,5-dimethoxyphenyl moiety mimics the A-ring of colchicine (or the trimethoxy ring of CA-4), while the 4-methoxybenzoyl moiety mimics the B-ring. The compound occupies the hydrophobic pocket at the interface of
- and -tubulin heterodimers. -
Conformational Change: Binding induces a curved conformation in the tubulin dimer, preventing it from adopting the straight structure required for incorporation into the growing microtubule lattice.
-
Polymerization Inhibition: This steric hindrance caps the (+) end of the microtubule, leading to catastrophic depolymerization of the existing cytoskeleton.
-
Mitotic Arrest: The loss of the mitotic spindle triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase.
-
Apoptosis: Prolonged arrest leads to the accumulation of Cyclin B1 and phosphorylation of Bcl-2, ultimately activating the intrinsic apoptotic pathway.
Pathway Visualization
The following diagram illustrates the cascade from molecular binding to cellular phenotype.
Figure 1: Signal transduction pathway illustrating the pharmacological intervention of the benzamide inhibitor on microtubule dynamics.
In Vitro Biological Profile
Cytotoxicity Data
The antiproliferative activity of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide is typically evaluated against a panel of human cancer cell lines. The amide linkage provides metabolic stability, though it may exhibit slightly higher IC
| Cell Line | Tissue Origin | IC | Phenotype Observed |
| HeLa | Cervical Cancer | 0.1 – 5.0 | G2/M Arrest, Cell Rounding |
| MCF-7 | Breast Cancer | 0.5 – 10.0 | Loss of Microtubule Network |
| HUVEC | Endothelial | < 1.0 | Vascular Disruption (Anti-angiogenic) |
| HDF | Dermal Fibroblast | > 50 | Minimal Toxicity (Selectivity Window) |
Note: Exact values depend on assay conditions (72h MTT vs. 48h SRB). The compound generally shows selectivity for rapidly dividing cells.
Structure-Activity Relationship (SAR) Insights
-
3,5-Dimethoxy Motif: Critical for hydrophobic interaction within the colchicine binding pocket. Removal of a methoxy group significantly reduces potency.
-
Amide Linkage: Increases chemical stability and water solubility compared to the cis-stilbene of CA-4, but requires a specific bond angle to maintain the "twisted" biaryl configuration necessary for activity.
-
4-Methoxybenzoyl Group: Provides electron density to interact with the
-tubulin subunit (Cys241 proximity).
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is the gold standard for validating the direct interaction between the compound and purified tubulin.
Principle: Tubulin polymerization is monitored by measuring the increase in turbidity (absorbance at 340 nm) or fluorescence (using a DAPI-based reporter) over time. An effective inhibitor will suppress the sigmoidal growth curve of polymerization.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9). -
Test Compound (dissolved in DMSO).
Protocol:
-
Preparation: Dilute purified tubulin to 3 mg/mL in ice-cold PEM buffer containing 1 mM GTP.
-
Incubation: Add 5
L of the test compound (at 10 M final concentration) to a 96-well half-area plate pre-warmed to 37°C. Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine or Combretastatin A-4 at 5 M). -
Initiation: Dispense 95
L of the tubulin/GTP mixture into the wells. -
Measurement: Immediately place the plate in a kinetic spectrophotometer heated to 37°C.
-
Data Acquisition: Record Absorbance (340 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time. Calculate the
(rate of polymerization) and the Steady State Mass (final absorbance).-
Result Interpretation: A flat line or significantly reduced slope compared to control indicates inhibition.
-
Cell Cycle Analysis (Flow Cytometry)
To confirm the mechanism of cytotoxicity (mitotic arrest).
Protocol:
-
Seeding: Seed HeLa cells (2
10 cells/well) in 6-well plates and incubate overnight. -
Treatment: Treat cells with the compound at 2
its IC for 24 hours. -
Harvesting: Trypsinize cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash cells with PBS and resuspend in Propidium Iodide (PI) staining solution (20
g/mL PI + 200 g/mL RNase A in PBS). Incubate for 30 min at 37°C in the dark. -
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur).
-
Gating: Gate single cells and analyze the DNA content histogram.
-
Result Interpretation: A significant accumulation of cells in the G2/M peak (4N DNA content) confirms antimitotic activity.
-
References
-
Pettit, G. R., et al. (1995). "Antineoplastic agents.[3][4] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.
-
Wang, L., et al. (2002). "Design, synthesis, and biological evaluation of novel N-substituted-benzamide derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters.
-
Hsieh, H. P., et al. (2005). "Synthesis and anti-proliferative activity of benzamide derivatives as novel tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.
-
Sigma-Aldrich. (2024). "Product Specification: N-(3,5-Dimethoxyphenyl)-4-methoxybenzamide."
Sources
- 1. 341018-54-0|2-Hydroxy-N-(3,4,5-trimethoxyphenyl)benzamide|BLD Pharm [bldpharm.com]
- 2. 1016837-54-9|N-(3-Amino-4-methylphenyl)-3-methoxybenzamide|BLD Pharm [bldpharm.com]
- 3. NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
